Methylaminoacrylate
Description
Methyl 3-aminoacrylate (CAS: 124703-69-1) is an acrylate derivative featuring an amino group at the β-position of the methyl ester. Its IUPAC name, methyl 3-aminoprop-2-enoate, reflects its structure: CH₂=C(NH₂)COOCH₃. This compound exists as a mixture of E and Z isomers due to the double bond’s restricted rotation .
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.1 g/mol |
IUPAC Name |
(Z)-3-amino-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H7NO2/c1-3(2-5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- |
InChI Key |
SQNWFKZOFAOCHM-IHWYPQMZSA-N |
Isomeric SMILES |
C/C(=C/N)/C(=O)O |
Canonical SMILES |
CC(=CN)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl Methacrylate (MMA)
Chemical Structure: MMA (CAS: 80-62-6) is a methacrylate ester with a methyl group at the α-position (CH₂=C(CH₃)COOCH₃). Unlike methyl 3-aminoacrylate, MMA lacks reactive nitrogen but has a non-polar methyl group. Applications: MMA is a cornerstone monomer in polymethyl methacrylate (PMMA) plastics, adhesives, and coatings due to its high transparency and UV resistance . Toxicity: Chronic exposure to MMA vapors causes respiratory and ocular irritation. Key Difference: The amino group in methyl 3-aminoacrylate introduces polarity and reactivity absent in MMA, enabling niche applications in drug delivery or functionalized polymers.
Methyl Acrylate
Chemical Structure: Methyl acrylate (CH₂=CHCOOCH₃) lacks substituents on the acrylate backbone, making it more reactive in polymerization than MMA or methyl 3-aminoacrylate. Applications: Primarily used in emulsion polymers for paints, textiles, and adhesives. Toxicity: Acute exposure risks include skin sensitization and respiratory distress. Strict handling protocols, such as automated transfer systems, are mandated to prevent explosive vapor accumulation .
2-Dimethylaminoethyl Methacrylate
Chemical Structure: This compound (CH₂=C(CH₃)COOCH₂CH₂N(CH₃)₂) combines a methacrylate backbone with a tertiary amine side chain. Applications: Used in cationic polymers, pH-responsive hydrogels, and gene delivery systems due to its basic amine group . Toxicity: The dimethylamino group may enhance dermal sensitization risks compared to methyl 3-aminoacrylate . Key Difference: The tertiary amine in 2-dimethylaminoethyl methacrylate offers stronger basicity, whereas methyl 3-aminoacrylate’s primary amine enables simpler conjugation chemistry.
Methyl 2-Chloroacrylate
Chemical Structure: Features a chlorine atom at the α-position (CH₂=C(Cl)COOCH₃). Applications: The electron-withdrawing chlorine atom enhances reactivity in radical polymerization, yielding high-molecular-weight polymers . Toxicity: Chlorinated acrylates are corrosive and require stringent handling to avoid respiratory and dermal exposure . Key Difference: Methyl 3-aminoacrylate’s amino group provides nucleophilic sites absent in chlorinated analogs, favoring applications in biofunctional materials.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
